molecular formula C23H30N2O4S B2839317 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 946271-02-9

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2839317
CAS RN: 946271-02-9
M. Wt: 430.56
InChI Key: UNGLQGDOOUVPJN-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in chemical synthesis often explores the creation of novel compounds with potential therapeutic applications. For instance, studies have detailed the synthesis of analogues and derivatives related to the tetrahydroquinoline and benzenesulfonamide chemical families. These compounds are synthesized for various purposes, including the investigation of their spectroscopic properties and interactions with biological molecules.

  • Preparative and Spectroscopic Studies : One study described the synthesis of Zinquin-related fluorophores, showcasing how different methoxy isomers of tetrahydroquinoline derivatives exhibit unique spectroscopic properties when interacting with metal ions like Zn(II) (Kimber et al., 2003). These compounds form fluorescent complexes with Zn(II), indicating their potential use in biochemical assays and imaging.

Biological Interactions and Activities

The interaction between chemical compounds and biological targets is central to drug discovery and the development of therapeutic agents. Studies have focused on understanding how derivatives of tetrahydroquinoline and benzenesulfonamide interact with enzymes and receptors, providing insights into their potential biological activities.

  • Inhibition of Protein Kinases : Isoquinolinesulfonamides, including structures similar to the compound of interest, have been identified as potent inhibitors of protein kinases. Such compounds exhibit selective inhibition towards specific kinases, suggesting their utility in targeted therapy and as tools for biochemical research (Hidaka et al., 1984).

Potential Therapeutic Applications

Compounds within the tetrahydroquinoline and benzenesulfonamide families are explored for their therapeutic potential in various domains, including antimicrobial and anticancer activities.

  • Antimicrobial and Anticancer Properties : Research has synthesized and evaluated quinoline and benzenesulfonamide derivatives for their antimicrobial activities. Such studies aim to identify novel agents that could serve as the basis for developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-15(2)10-11-25-21-8-7-19(14-18(21)6-9-22(25)26)24-30(27,28)20-12-16(3)23(29-5)17(4)13-20/h7-8,12-15,24H,6,9-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGLQGDOOUVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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